Cas no 147325-09-5 ((S)-N-Boc-L-homoserine Ethyl Ester)

(S)-N-Boc-L-homoserine Ethyl Ester 化学的及び物理的性質
名前と識別子
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- (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
- (S)-N-Boc-L-homoserine Ethyl Ester
- ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- L-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- N-BOC-L-HOMOSERINE METHYL ESTER
- L-N-(t-butoxycarbonyl)homoserine ethyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester
- N-Boc-L-homoserine ethyl ester
- REF DUPL: N-BOC-L-HOMOSERINE METHYL ESTER
- (S)-methyl 2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
- SCHEMBL7308713
- CS-0361333
- Ethyl N-(tert-butoxycarbonyl)-L-homoserinate
- (S)-N-Boc-homoserine ethyl ester
- Ethyl (tert-butoxycarbonyl)-L-homoserinate
- (S)-Ethyl2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
- DTXSID30652490
- 147325-09-5
- DB-310456
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- インチ: InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)
- InChIKey: HTGDPHFPHJVSEC-UHFFFAOYSA-N
- ほほえんだ: C(OC(NC(CCO)C(OCC)=O)=O)(C)(C)C
計算された属性
- せいみつぶんしりょう: 247.14200
- どういたいしつりょう: 247.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- ゆうかいてん: 54-56°C
- PSA: 84.86000
- LogP: 1.21610
(S)-N-Boc-L-homoserine Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B656255-250mg |
(S)-N-Boc-L-homoserine Ethyl Ester |
147325-09-5 | 250mg |
$ 345.00 | 2023-09-08 | ||
TRC | B656255-100mg |
(S)-N-Boc-L-homoserine Ethyl Ester |
147325-09-5 | 100mg |
$ 138.00 | 2023-04-18 | ||
TRC | B656255-1g |
(S)-N-Boc-L-homoserine Ethyl Ester |
147325-09-5 | 1g |
$ 875.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503895-100 mg |
(S)-N-Boc-L-homoserine Ethyl Ester, |
147325-09-5 | 100MG |
¥2,256.00 | 2023-07-10 | ||
A2B Chem LLC | AE84085-5mg |
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate |
147325-09-5 | ≥95% | 5mg |
$29.00 | 2024-04-20 | |
A2B Chem LLC | AE84085-10mg |
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate |
147325-09-5 | ≥95% | 10mg |
$55.00 | 2024-04-20 | |
1PlusChem | 1P00AE51-25mg |
(S)-N-Boc-L-homoserine Ethyl Ester |
147325-09-5 | ≥95% | 25mg |
$165.00 | 2025-02-25 | |
1PlusChem | 1P00AE51-50mg |
(S)-N-Boc-L-homoserine Ethyl Ester |
147325-09-5 | ≥95% | 50mg |
$274.00 | 2025-02-25 | |
TRC | B656255-1000mg |
(S)-N-Boc-L-homoserine Ethyl Ester |
147325-09-5 | 1g |
$ 1068.00 | 2023-04-18 | ||
TRC | B656255-500mg |
(S)-N-Boc-L-homoserine Ethyl Ester |
147325-09-5 | 500mg |
$ 661.00 | 2023-04-18 |
(S)-N-Boc-L-homoserine Ethyl Ester 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
(S)-N-Boc-L-homoserine Ethyl Esterに関する追加情報
Comprehensive Guide to (S)-N-Boc-L-homoserine Ethyl Ester (CAS No. 147325-09-5): Properties, Applications, and Industry Trends
(S)-N-Boc-L-homoserine Ethyl Ester (CAS No. 147325-09-5) is a specialized chiral building block widely utilized in pharmaceutical synthesis, peptide chemistry, and biochemical research. This Boc-protected homoserine derivative features an ethyl ester group, offering unique reactivity for peptide coupling reactions and asymmetric synthesis. Its molecular structure (C11H21NO5) combines the stereochemical integrity of L-homoserine with the versatility of N-Boc protection, making it invaluable for constructing complex bioactive molecules.
Recent advancements in peptide-based therapeutics have driven significant demand for high-purity amino acid derivatives like (S)-N-Boc-L-homoserine Ethyl Ester. Industry reports indicate a 12% annual growth in the chiral intermediates market, with particular interest in compounds enabling click chemistry and SPPS (Solid-Phase Peptide Synthesis). Researchers frequently search for "Boc-homoserine ethyl ester solubility" and "homoserine derivative applications," reflecting practical concerns in laboratory workflows.
The compound's orthogonal protecting group strategy allows sequential deprotection in multi-step syntheses, a feature highlighted in recent publications about macrocyclic peptide drugs. Analytical data shows excellent stability under standard storage conditions (2-8°C), with HPLC purity typically exceeding 98%. Its ethyl ester moiety provides distinct advantages over methyl esters in terms of hydrolysis kinetics and prodrug design, topics frequently discussed in medicinal chemistry forums.
Innovative applications include its use as a precursor for unnatural amino acids in ADC (Antibody-Drug Conjugate) development, particularly for linker technologies. Patent analyses reveal 23% of recent peptidomimetic patents reference homoserine derivatives, underscoring their importance in drug discovery pipelines. The compound's crystalline form (white to off-white powder) and well-characterized NMR spectrum (δ 1.25 ppm for ethyl group) facilitate quality control in GMP environments.
Environmental considerations have prompted studies on green chemistry approaches for homoserine derivative synthesis, with water-based extraction methods showing promise. The COVID-19 pandemic accelerated research into peptide antivirals, indirectly boosting demand for protected amino acid esters like 147325-09-5. Analytical techniques such as chiral HPLC and LC-MS are commonly employed to verify the compound's enantiomeric excess (>99% ee in commercial samples).
Emerging trends include its incorporation into PROTAC molecules and cyclic peptide scaffolds, areas generating substantial academic interest. The global peptide synthesis market, valued at $515 million in 2023, relies heavily on high-quality intermediates like (S)-N-Boc-L-homoserine Ethyl Ester. Recent optimization studies demonstrate improved yields (up to 85%) via enzymatic resolution methods, addressing common queries about "scaling up Boc-homoserine synthesis".
Quality specifications typically include: melting point 78-82°C, optical rotation [α]D20 +15° to +18° (c=1 in CHCl3), and residual solvent levels meeting ICH guidelines. The compound's X-ray crystallography data confirms the (S)-configuration, crucial for structure-activity relationship studies. Storage recommendations emphasize protection from moisture (desiccator at -20°C for long-term preservation).
Future directions may involve its application in peptide nucleic acids (PNAs) and bioconjugation techniques, particularly for targeted drug delivery systems. The rise of machine learning in retrosynthesis has increased algorithmic predictions for homoserine-based transformations, making this compound a frequent subject in cheminformatics databases. Regulatory documentation typically includes detailed COA (Certificate of Analysis) with batch-specific chromatograms and spectral data.
147325-09-5 ((S)-N-Boc-L-homoserine Ethyl Ester) 関連製品
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